An In-depth Technical Guide to Tetrahydro-2-furanylmethyl 4-hydroxybenzoate (CAS 4470-04-6)
An In-depth Technical Guide to Tetrahydro-2-furanylmethyl 4-hydroxybenzoate (CAS 4470-04-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydro-2-furanylmethyl 4-hydroxybenzoate, with the CAS number 4470-04-6, is a chemical compound belonging to the paraben family.[1][2] Parabens are esters of 4-hydroxybenzoic acid and are widely recognized for their preservative properties in the cosmetic, pharmaceutical, and food industries.[3][4][5] This technical guide provides a comprehensive overview of Tetrahydro-2-furanylmethyl 4-hydroxybenzoate, detailing its chemical identity, a plausible synthesis pathway, and an exploration of its potential physicochemical and biological properties based on the known characteristics of its structural components and related compounds. While specific experimental data for this particular ester is limited in publicly accessible literature, this guide aims to equip researchers and drug development professionals with a foundational understanding of the molecule.
Chemical Identity and Structure
The fundamental identity of Tetrahydro-2-furanylmethyl 4-hydroxybenzoate is established by its CAS number and molecular formula.
| Identifier | Value |
| CAS Number | 4470-04-6[5][6][7][8][9][10][11] |
| Molecular Formula | C12H14O4[6][7] |
| Molecular Weight | 222.24 g/mol [7] |
| Synonyms | Tetrahydro-2-furanylmethyl 4-hydroxybenzoate, 4-hydroxybenzoic acid tetrahydrofurfuryl ester |
The molecular structure consists of a 4-hydroxybenzoic acid moiety ester-linked to a tetrahydrofurfuryl alcohol. This structure is significant as it combines the well-studied 4-hydroxybenzoic acid core with a tetrahydrofuran ring, a feature present in numerous natural products and biologically active molecules.
Caption: Chemical structure of Tetrahydro-2-furanylmethyl 4-hydroxybenzoate.
Synthesis
A logical and widely practiced method for the synthesis of esters like Tetrahydro-2-furanylmethyl 4-hydroxybenzoate is the Fischer esterification.[12] This acid-catalyzed reaction involves the condensation of a carboxylic acid and an alcohol.
Experimental Protocol: Fischer Esterification
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Reactant Preparation: In a round-bottom flask, dissolve 4-hydroxybenzoic acid in an excess of tetrahydrofurfuryl alcohol, which can also serve as the solvent.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).
-
Reaction Conditions: The reaction mixture is typically heated under reflux to drive the equilibrium towards the formation of the ester. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into water. The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with a saturated sodium bicarbonate solution to remove unreacted acid, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ester.
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Final Purification: The crude product can be further purified by column chromatography or recrystallization to obtain pure Tetrahydro-2-furanylmethyl 4-hydroxybenzoate.
Caption: Fischer esterification of 4-hydroxybenzoic acid and tetrahydrofurfuryl alcohol.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | White to off-white solid | Based on the parent 4-hydroxybenzoic acid and other parabens. |
| Solubility | Likely soluble in polar organic solvents (alcohols, acetone, ethyl acetate) and sparingly soluble in water. | The ester functionality and the tetrahydrofuran ring would contribute to its solubility in organic solvents, while the polar hydroxyl group would allow for some water solubility. |
| Melting Point | Expected to be a crystalline solid with a defined melting point. | By analogy with other solid parabens. |
| Boiling Point | Higher than its individual components due to increased molecular weight. | General trend for esterification products. |
Spectral Characterization (Anticipated)
The structural elucidation of Tetrahydro-2-furanylmethyl 4-hydroxybenzoate would rely on standard spectroscopic techniques. The expected spectral features are outlined below.
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¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the 4-hydroxybenzoate ring, the protons of the tetrahydrofurfuryl group, and the hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum would display characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the tetrahydrofuran ring.
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IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the ester carbonyl group (C=O) around 1700-1720 cm⁻¹, and a broad absorption for the hydroxyl group (-OH) in the region of 3200-3600 cm⁻¹.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (222.24 g/mol ).
Safety and Handling (Inferred)
Specific toxicological data for Tetrahydro-2-furanylmethyl 4-hydroxybenzoate is not available. However, the safety profile can be inferred from its constituent parts and related compounds.
-
4-Hydroxybenzoic Acid: Generally considered to have low acute toxicity.[13]
-
Tetrahydrofurfuryl Alcohol Esters: These are expected to be hydrolyzed in the body to tetrahydrofurfuryl alcohol and the corresponding carboxylic acid.[14] The systemic health effects are likely driven by the metabolites.
-
Parabens: While widely used as preservatives, some studies have raised concerns about their potential endocrine-disrupting activity.[13][15]
Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area.
Potential Applications and Biological Activity
Given its structure as a paraben, Tetrahydro-2-furanylmethyl 4-hydroxybenzoate is likely to exhibit antimicrobial properties.[2] The biological activities of 4-hydroxybenzoic acid and its derivatives are well-documented and include:
-
Antimicrobial and Antifungal Activity: This is the primary application of parabens in various industries.[3]
-
Antioxidant Properties: The phenolic hydroxyl group can act as a radical scavenger.[15]
-
Anti-inflammatory and Hypoglycemic Effects: Some studies have reported these activities for 4-hydroxybenzoic acid.[1][15]
The presence of the tetrahydrofuran moiety may influence the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), potentially modulating its biological activity compared to other parabens. Further research is needed to elucidate the specific biological profile of Tetrahydro-2-furanylmethyl 4-hydroxybenzoate.
Conclusion
Tetrahydro-2-furanylmethyl 4-hydroxybenzoate (CAS 4470-04-6) is a paraben ester with a unique structural combination of 4-hydroxybenzoic acid and a tetrahydrofurfuryl group. While specific experimental data for this compound is sparse in the public domain, this guide provides a comprehensive overview based on established chemical principles and data from related compounds. Its synthesis is readily achievable through Fischer esterification. Based on its structural class, it is predicted to have antimicrobial properties and a safety profile that would be influenced by its hydrolysis into 4-hydroxybenzoic acid and tetrahydrofurfuryl alcohol. This guide serves as a foundational resource for researchers and professionals, highlighting the current knowledge and identifying the need for further experimental investigation to fully characterize the properties and potential applications of this molecule.
References
-
4-Hydroxybenzoic acid. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]
- Garg, A., & Singh, S. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.
-
Kamboj, A., & Singh, S. (2018). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. Retrieved from [Link]
- Safarova, I. R. (n.d.). 134 HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Y.H.
-
TETRAHYDRO-2-FURANYLMETHYL 4-HYDROXYBENZOATE. (n.d.). FDA. Retrieved from [Link]
- US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester. (n.d.). Google Patents.
-
(Tetrahydro-2-furanyl)methyl 2-hydroxybenzoate. (n.d.). CAS Common Chemistry. Retrieved from [Link]
-
4-HYDROXYBENZOIC ACID. (n.d.). Ataman Kimya. Retrieved from [Link]
-
FDA全球物质登记数据库-T. (n.d.). Chemical Drug. Retrieved from [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Tetrahydrofurfuryl benzoate. (n.d.). PubChem. Retrieved from [Link]
-
Esters of tetrahydrofurfuryl alcohol: Human health tier II assessment. (2018, October 26). Australian Department of Health and Aged Care. Retrieved from [Link]
-
2-Furanmethanol, tetrahydro- (CAS 97-99-4). (n.d.). Cheméo. Retrieved from [Link]
-
2-Furanmethanol, tetrahydro-. (n.d.). NIST WebBook. Retrieved from [Link]
-
ARONIS - collection of small molecules, building blocks and fine organic compound samples, custom synthesis. (n.d.). Retrieved February 17, 2026, from [Link]
-
ARONIS - collection of small molecules, building blocks and fine organic compound samples, custom synthesis. (n.d.). Retrieved February 17, 2026, from [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. 4-Hydroxybenzoic acid: Synthesis method and Biological activity_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. TETRAHYDRO-2-FURANYLMETHYL 4-HYDROXYBENZOATE [drugfuture.com]
- 6. Chemical Product Catalog _Letter T_Page 332_Chemicalbook [chemicalbook.com]
- 7. 4470-04-6・Tetrahydro-2-furanylmethyl 4-hydroxybenzoate・Tetrahydro-2-furanylmethyl 4-hydroxybenzoate【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 8. 页面加载中... [china.guidechem.com]
- 9. FDA全球物质登记数据库-T [drugfuture.com]
- 10. ARONIS - collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto blocks [aronis.ru]
- 11. ARONIS - collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto stock [anilines.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 15. ppor.az [ppor.az]
